molecular formula C19H23NO6S2 B2571285 Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 726164-06-3

Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2571285
CAS No.: 726164-06-3
M. Wt: 425.51
InChI Key: NFWDHXXUXJXSAM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Sulfonamides are generally stable but can participate in reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .

Scientific Research Applications

Solid-State Structures and Synthesis

A study by Pomerantz, Amarasekara, and Dias (2002) focused on the synthesis and solid-state structures of dimethyl bithiophene dicarboxylates, including variations that closely relate to the compound . Their research unveiled that certain bithiophene derivatives exhibit nearly coplanar arrangements and anti sulfur conformations in solid states, attributed to electrostatic stabilization. This insight is crucial for understanding the material properties and potential applications in molecular electronics or photonics (Pomerantz, Amarasekara, & Dias, 2002).

Environmental Biodegradation

Kropp, Saftić, Andersson, and Fedorak (1996) explored the biodegradation of dimethylbenzothiophenes, compounds structurally related to the one , highlighting the microbial degradation of sulfur heterocycles in petroleum. Their findings contribute to understanding how similar compounds might be broken down in natural environments, which has implications for bioremediation technologies (Kropp, Saftić, Andersson, & Fedorak, 1996).

Fluorescent Molecular Probes

Research by Diwu, Lu, Zhang, Klaubert, and Haugland (1997) into fluorescent solvatochromic dyes demonstrates the application of thiophene derivatives in developing sensitive molecular probes. These probes can be used to study biological events and processes, offering a non-invasive means to observe and measure cellular activities in real-time (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Heterocyclic Disperse Dyes

The work by Iyun, Bello, Abayeh, Jauro, and Shode (2015) on synthesizing heterocyclic disperse dyes incorporating the thiophene moiety underlines the chemical's utility in textile dyeing. These dyes offer deep and vibrant colors with excellent fastness properties, demonstrating the compound's relevance in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Chemiluminescence and Molecular Electronics

Watanabe, Kikuchi, Maniwa, Ijuin, and Matsumoto (2010) investigated the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes. Their findings suggest potential applications in developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the broader applicability of thiophene derivatives in molecular electronics and photonics (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, sulfonamide antibiotics work by inhibiting bacterial synthesis of folic acid, which is necessary for their growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. General precautions should be taken when handling chemical substances, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWDHXXUXJXSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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